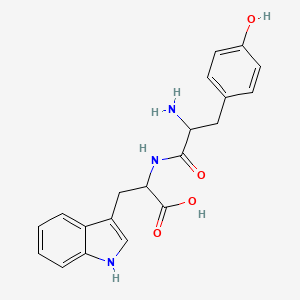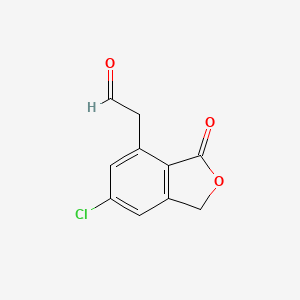![molecular formula C15H14N2O2 B13868379 N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
N-[2-[2-Quinolyl]ethyl]succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-Quinolyl]ethyl]succinimide is an organic compound that belongs to the class of succinimides. Succinimides are cyclic imides derived from succinic acid. This compound is characterized by the presence of a quinoline ring attached to an ethyl chain, which is further connected to a succinimide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-Quinolyl]ethyl]succinimide typically involves the reaction of 2-quinolineethanol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[2-Quinolyl]ethyl]succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the succinimide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline ring or succinimide moiety.
Substitution: Substituted quinoline or succinimide derivatives.
Applications De Recherche Scientifique
N-[2-[2-Quinolyl]ethyl]succinimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-[2-Quinolyl]ethyl]succinimide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The succinimide moiety can interact with enzymes, inhibiting their activity. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxysuccinimide: Used as an activating reagent in peptide synthesis.
N-Bromosuccinimide: Commonly used as a brominating agent in organic synthesis.
N-Chlorosuccinimide: Used as a chlorinating agent in organic reactions.
Uniqueness
N-[2-[2-Quinolyl]ethyl]succinimide is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1-(2-quinolin-2-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14N2O2/c18-14-7-8-15(19)17(14)10-9-12-6-5-11-3-1-2-4-13(11)16-12/h1-6H,7-10H2 |
Clé InChI |
FUTOGLOZNGJGCU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CCC2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13868303.png)
![1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine](/img/structure/B13868304.png)



![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)




![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)



